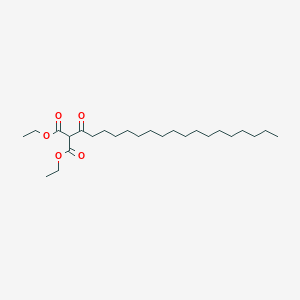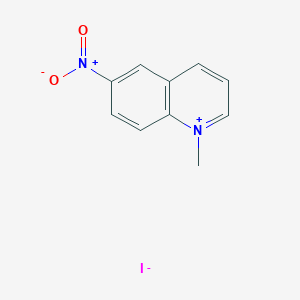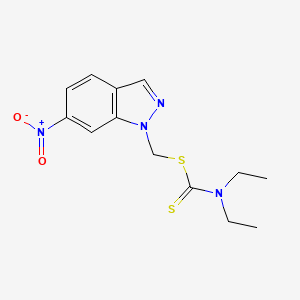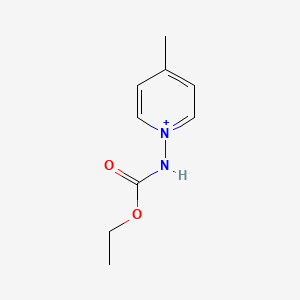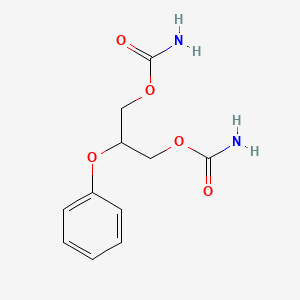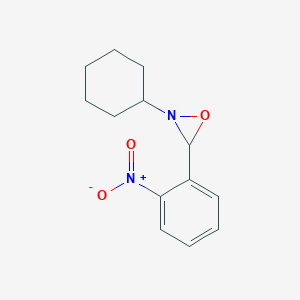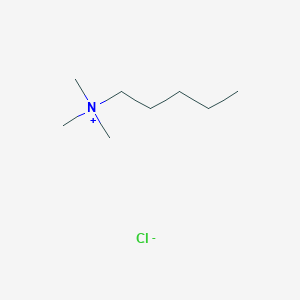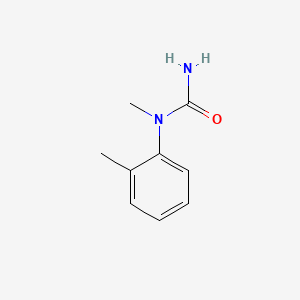
Urea, 1-methyl-1-(o-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-methyl-1-(o-tolyl)-: is an organic compound with the molecular formula C9H12N2O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group and the other by an o-tolyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-methyl-1-(o-tolyl)- typically involves the reaction of o-toluidine with methyl isocyanate . The reaction is carried out under controlled conditions, usually at a temperature range of 40-45°C in a solvent like toluene . The reaction proceeds as follows:
o-Toluidine+Methyl isocyanate→Urea, 1-methyl-1-(o-tolyl)-
Industrial Production Methods: On an industrial scale, the production of Urea, 1-methyl-1-(o-tolyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Urea, 1-methyl-1-(o-tolyl)- can undergo oxidation reactions, typically using reagents like or . These reactions often lead to the formation of corresponding .
Reduction: Reduction of this compound can be achieved using in the presence of a such as . This reaction typically yields .
Substitution: Substitution reactions involve the replacement of one functional group with another. For instance, can be performed using or to introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Chlorine, bromine, appropriate solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Urea, 1-methyl-1-(o-tolyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It has been found to exhibit antimicrobial properties, making it a candidate for the development of new antibiotics .
Medicine: The compound’s potential as an antimicrobial agent has led to its investigation in the treatment of bacterial and fungal infections. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, Urea, 1-methyl-1-(o-tolyl)- is used in the production of polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of Urea, 1-methyl-1-(o-tolyl)- involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active sites of these targets, inhibiting their activity and leading to the desired biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
- 1-Methyl-3-(o-tolyl)urea
- 1-Ethyl-3-(o-tolyl)urea
- 1-Butyl-3-(o-tolyl)urea
Comparison: Urea, 1-methyl-1-(o-tolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and better solubility in organic solvents . This makes it a more versatile compound for various applications in research and industry.
Properties
CAS No. |
20632-28-4 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methyl-1-(2-methylphenyl)urea |
InChI |
InChI=1S/C9H12N2O/c1-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
IWYDNHDPJXFEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


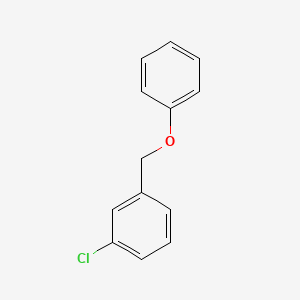

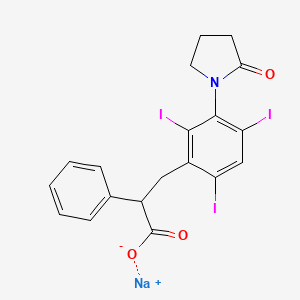
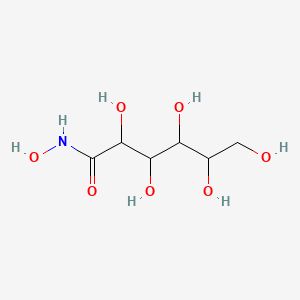
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
